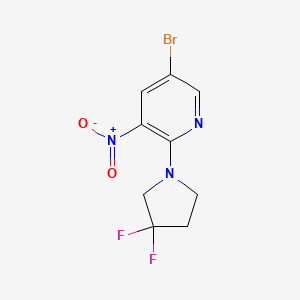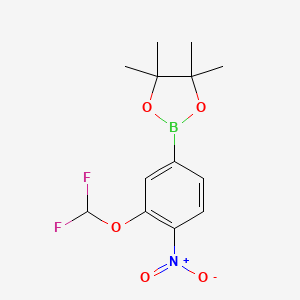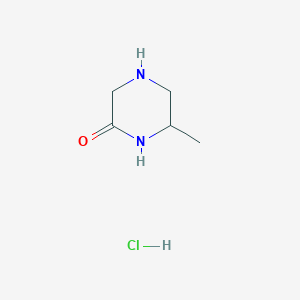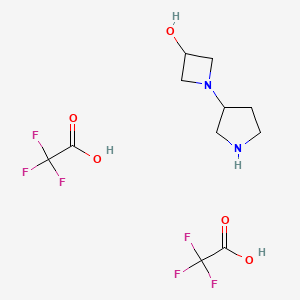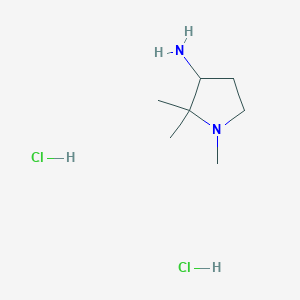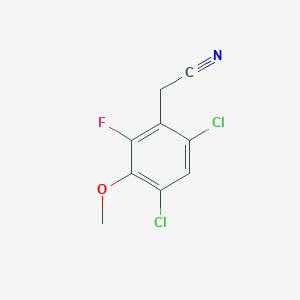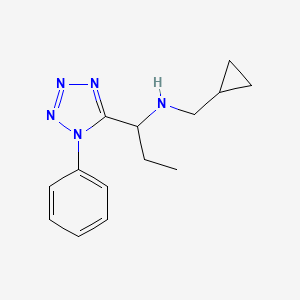
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine, also known as CP-Tetrazole, is a small molecule that has been gaining attention in the scientific research community due to its potential applications and unique properties. CP-Tetrazole is a nitrogen-containing heterocyclic compound that has been used in a wide range of applications, including drug delivery, catalysis, and imaging. It has also been used in the development of new materials and as a building block for more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a wide range of applications in scientific research, including drug delivery, catalysis, imaging, and materials development. It has been used as a building block for more complex molecules, and as a catalyst for organic reactions. It has also been used in the development of new materials, such as nanomaterials, and in the development of new imaging agents. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been used in the development of drug delivery systems, and as a component of drug delivery systems.
Wirkmechanismus
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a unique structure that is capable of binding to a variety of molecules, including proteins, peptides, and nucleic acids. Its binding ability is due to its unique structure, which includes a nitrogen atom, a cyclopropylmethyl group, and a phenyl group. The nitrogen atom is capable of forming hydrogen bonds with other molecules, and the cyclopropylmethyl group is capable of forming hydrophobic interactions. The phenyl group is also capable of forming hydrophobic interactions, as well as van der Waals interactions.
Biochemische Und Physiologische Effekte
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins, peptides, and nucleic acids, and to modulate their activity. It has also been shown to modulate the activity of enzymes, and to inhibit the activity of certain enzymes. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been shown to inhibit the activity of certain hormones, and to modulate cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is its low cost and availability, which makes it an attractive option for many research projects. Another advantage is its unique structure, which allows it to bind to a variety of molecules and to modulate their activity. A limitation of N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine is its instability in certain conditions, such as in the presence of light or heat.
Zukünftige Richtungen
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has many potential future applications and directions for research. One potential direction is the development of new drug delivery systems, which could use N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine as a component. Another potential direction is the development of new imaging agents, which could use N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine as a component. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine could be used in the development of new materials, such as nanomaterials and polymers. Finally, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine could be used in the development of new catalysts, which could be used to facilitate organic reactions.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-(1-phenyltetrazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-13(15-10-11-8-9-11)14-16-17-18-19(14)12-6-4-3-5-7-12/h3-7,11,13,15H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHSADVKZBVLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=NN1C2=CC=CC=C2)NCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



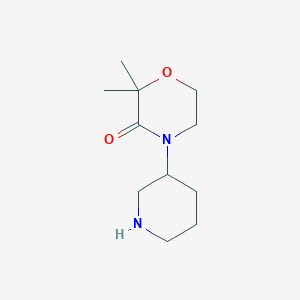
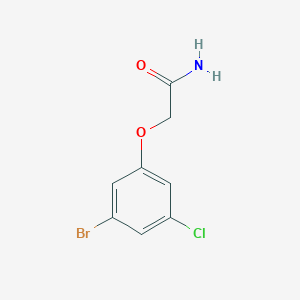
![3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole](/img/structure/B1487284.png)
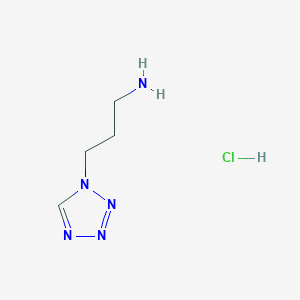
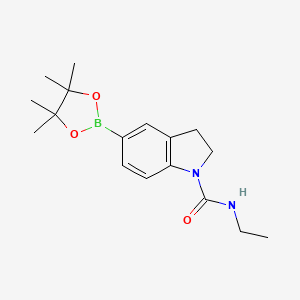
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)
